N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
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Overview
Description
N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a compound belonging to the benzothiazole family, known for its diverse biological activities and applications in medicinal chemistry. Benzothiazole derivatives have been extensively studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents .
Mechanism of Action
Mode of Action
It is known that similar compounds, such as 3-formylchromones and 2-aminobenzothiazoles, form corresponding imines . This suggests that (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Related compounds have been shown to exhibit cytotoxic and antibacterial activities , suggesting that this compound may also interfere with cellular processes and pathways related to cell growth and bacterial survival.
Result of Action
Related compounds have been shown to exhibit cytotoxic and antibacterial activities , suggesting that this compound may also have similar effects.
Action Environment
It is known that the formation of imines from similar compounds is solvent-dependent , suggesting that the action of this compound may also be influenced by the environment in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide can be achieved through various synthetic pathways. One common method involves the condensation of 3,5,7-trimethyl-1,3-benzothiazol-2-amine with butanoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation and one-pot multicomponent reactions are also common in industrial settings to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)butanoic acid.
Reduction: Formation of N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)butanol.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- N-[(5E)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Uniqueness
N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide stands out due to its unique substitution pattern on the benzothiazole ring, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-5-6-12(17)15-14-16(4)11-8-9(2)7-10(3)13(11)18-14/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGYNJSAGGIVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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